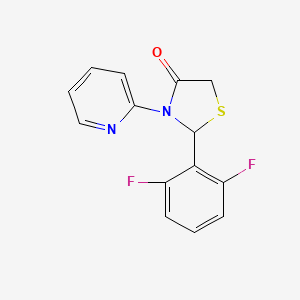
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then treated with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular pathways.
相似化合物的比较
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(2-pyridinyl)-: Similar structure but lacks the difluorophenyl group.
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-pyridinyl)-: Contains a chlorophenyl group instead of a difluorophenyl group.
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyridinyl)-: Contains a dichlorophenyl group instead of a difluorophenyl group.
Uniqueness
The presence of the 2,6-difluorophenyl group in 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-(2-pyridinyl)- may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved metabolic stability compared to similar compounds.
属性
CAS 编号 |
364633-70-5 |
|---|---|
分子式 |
C14H10F2N2OS |
分子量 |
292.31 g/mol |
IUPAC 名称 |
2-(2,6-difluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10F2N2OS/c15-9-4-3-5-10(16)13(9)14-18(12(19)8-20-14)11-6-1-2-7-17-11/h1-7,14H,8H2 |
InChI 键 |
ZQMTYFIIJNRHBD-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


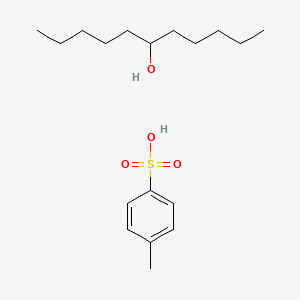
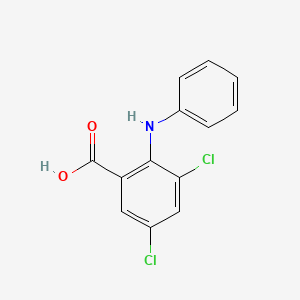
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
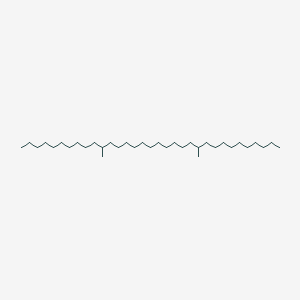
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
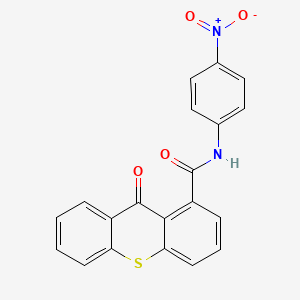
![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)

![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)

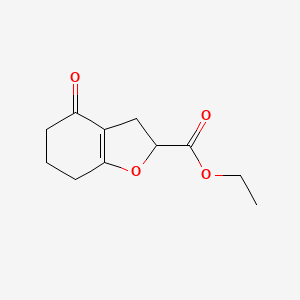
![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)
